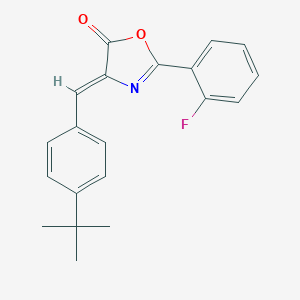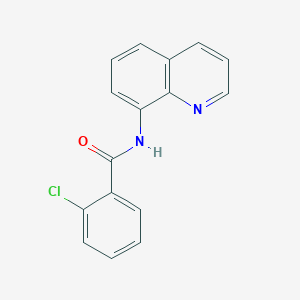
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one, commonly referred to as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a synthetic compound that belongs to the family of oxazole derivatives and has been found to exhibit promising biological and pharmacological properties.
作用机制
The mechanism of action of TBB is not fully understood. However, it has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting CK2 activity, TBB disrupts the normal functioning of cancer cells, leading to their death. TBB has also been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
TBB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, TBB has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using TBB in lab experiments is its high potency and specificity. TBB has been found to exhibit high selectivity towards CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using TBB is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of TBB. One area of research is in the development of new cancer treatments. TBB has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of research is in the study of TBB's neuroprotective properties. TBB has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research is needed to explore its potential in this area. Additionally, further research is needed to explore the potential of TBB in treating other diseases such as inflammatory diseases and autoimmune disorders.
合成方法
The synthesis of TBB involves a multistep process that begins with the reaction of 2-fluoroaniline with benzaldehyde in the presence of acetic acid to form 2-(2-fluorophenyl)benzaldehyde. The resulting compound is then reacted with tert-butylamine in the presence of sodium hydride to form (E)-4-(tert-butyl)-N-(2-fluorophenyl)but-3-enamide. The final step involves the cyclization of the above compound with 2,4-pentanedione in the presence of acetic acid to form (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-fluorophenyl)oxazol-5(4H)-one.
科学研究应用
TBB has been found to have potential applications in various fields of scientific research. One of the most significant areas of research is in the field of cancer. TBB has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Furthermore, TBB has been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c1-20(2,3)14-10-8-13(9-11-14)12-17-19(23)24-18(22-17)15-6-4-5-7-16(15)21/h4-12H,1-3H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOXUZZOQNLIC-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetyl}carbohydrazonoyl)-4-bromophenyl 3-(2-furyl)acrylate](/img/structure/B401498.png)
![N-[2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B401499.png)
![4-bromo-2-((E)-{[(2,2-diphenylcyclopropyl)carbonyl]hydrazono}methyl)phenyl (2E)-3-(2-furyl)acrylate](/img/structure/B401500.png)
![3-nitro-4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B401502.png)
![2-(4-tert-butylphenyl)-N-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B401503.png)
![1-({[2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B401507.png)
![N-{[5-(4-bromophenyl)-2-furyl]methylene}-N-(1-naphthyl)amine](/img/structure/B401508.png)
![4-Methyl-N-[3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B401510.png)

![4-Bromo-2-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B401512.png)
![3-iodo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B401513.png)
![4-nitro-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B401515.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B401518.png)